
Fluciclovine
Vue d'ensemble
Description
Fluciclovine is a synthetic organic compound with the molecular formula C5H8FNO2 and a molecular weight of 133.12 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring
Applications De Recherche Scientifique
Detection of Biochemical Recurrence
Fluciclovine PET/CT has been shown to effectively localize recurrent prostate cancer in patients with rising prostate-specific antigen (PSA) levels after initial treatment. Studies indicate that this compound can detect lesions in approximately 56% to 83% of patients with biochemical recurrence, significantly impacting clinical management decisions .
Case Study: LOCATE Trial
- Participants : 213 men with suspected recurrence.
- Findings : 59% had a change in management post-scan, with 78% of these changes being major adjustments (e.g., switching from systemic therapy to salvage therapy) based on positive this compound findings .
Guiding Salvage Therapy
This compound PET/CT plays a crucial role in guiding salvage therapy for recurrent prostate cancer. In the FALCON trial, this compound imaging led to significant changes in treatment plans for patients undergoing salvage therapy, optimizing targeting and improving outcomes .
Data Summary: FALCON Trial
- Participants : 104 men with biochemical recurrence.
- Results : Major management changes occurred in 64% of patients after this compound PET/CT, enhancing the effectiveness of subsequent therapies .
Breast Cancer Imaging
Recent studies have explored the use of this compound PET/CT in breast cancer patients undergoing neoadjuvant systemic therapy. The results indicate a strong correlation between this compound avidity reduction and tumor response on pathology.
Case Study: Breast Cancer Evaluation
- Participants : Patients receiving neoadjuvant therapy.
- Findings : A median decrease of 99% in corrected standardized uptake value (SUVmax) was observed, correlating with a median tumor reduction of 92% on pathology .
Characterization of High-Risk Lesions
This compound has been utilized to characterize intra-prostatic lesions in high-risk primary prostate cancer patients. This application aids in distinguishing between aggressive and indolent disease forms, thus informing treatment strategies.
Study Insights
- The sensitivity and specificity for detecting lesions were reported at 92.5% and 90.1%, respectively, demonstrating this compound's efficacy in identifying significant disease characteristics .
Comparative Efficacy
The effectiveness of this compound compared to other imaging modalities has been highlighted in various studies:
Imaging Modality | Detection Rate (%) | Specificity (%) | Sensitivity (%) |
---|---|---|---|
This compound PET/CT | 56 - 83 | High | High |
Choline PET/CT | Varies | Moderate | Moderate |
Mécanisme D'action
Fluciclovine, also known as 1-Amino-3-fluoro-cyclobutanecarboxylic acid, is a radiolabelled L-leucine derivative primarily used in imaging tumors, especially in the prostate .
Target of Action
This compound’s primary targets are the L-type amino acid transporters such as LAT1 and LAT3 . These transporters mediate the uptake of essential amino acids and their overexpression has been extensively reported as a tumoral mechanism of cell growth .
Mode of Action
This compound is transported into the prostate cancer cells via ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . The uptake of this compound presents an androgen-dependent dynamic in hormone-sensitive cells .
Biochemical Pathways
This compound is a synthetic analog of the amino acid L-leucine . Its structure allows it to be uptaken by the tumoral cells by its amino acid transporter without incorporating in the metabolism within the body .
Pharmacokinetics
Following intravenous administration, the tumor-to-normal tissue contrast is highest between 2 and 10 minutes after injection, with a 63% reduction in mean tumor uptake at 90 minutes after injection . The scanning time point should be evaluated carefully as an early scanning can present an increased blood pool and a late scanning will translate into an increased muscle uptake .
Result of Action
This compound is used as a detection agent for positron emission tomography (PET) in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment . The uptake of this compound by the tumor cells allows for the imaging of tumors, especially in the prostate .
Action Environment
The activity of LAT1, one of the primary targets of this compound, gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . This suggests that the tumor microenvironment can influence the action of this compound. Additionally, the performance of this compound seems to be affected by PSA levels .
Méthodes De Préparation
The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Fluciclovine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
Fluciclovine can be compared with other similar compounds, such as:
1-Amino-3-chloro-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-Amino-3-hydroxy-cyclobutanecarboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and applications.
1-Amino-3-methyl-cyclobutanecarboxylic acid: Features a methyl group, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Activité Biologique
Fluciclovine, also known as 18F-fluciclovine, is a synthetic amino acid analog primarily used in positron emission tomography (PET) imaging to detect malignancies, particularly in prostate cancer and gliomas. Its biological activity is closely related to its uptake mechanisms, transport pathways, and clinical applications. This article reviews the current understanding of this compound's biological activity, supported by diverse research findings, case studies, and data tables.
This compound mimics the structure of L-leucine, a naturally occurring amino acid. Its uptake into cells is mediated by specific amino acid transporters (AATs), particularly the alanine-serine-cysteine transporter (ASCT2). Studies have shown that the uptake of this compound is predominantly Na+-dependent, accounting for approximately 88-98% of total uptake in various prostate cancer cell lines. In contrast, Na+-independent transport contributes minimally (2-12%) .
Uptake Mechanisms in Cancer Cells
- Transporters Involved : ASCT2 is primarily responsible for this compound uptake in both androgen-dependent and castration-resistant prostate cancer (CRPC) cells.
- Competitive Inhibition : Amino acids such as glutamine and serine significantly inhibit this compound transport, indicating competitive interactions at the transporter level .
Clinical Applications
This compound PET imaging has been validated for its efficacy in detecting malignancies beyond prostate cancer, including breast cancers. A prospective clinical trial demonstrated that this compound PET/CT could visualize malignancies with a median decrease in standardized uptake value (SUV max) of 99% after neoadjuvant therapy . The correlation between this compound avidity changes and tumor reduction was strong (Spearman ρ = 0.79; P < 0.001) .
Key Findings from Clinical Trials
- Prostate Cancer : this compound is FDA-approved for detecting suspected recurrence or progression in prostate cancer patients. It has shown superior diagnostic performance compared to conventional imaging techniques .
- Breast Cancer : In a study involving invasive ductal and lobular breast cancers, this compound PET/CT effectively monitored treatment response, with notable reductions in tumor avidity correlating with pathological outcomes .
Case Studies
Case Study 1: Prostate Cancer Imaging
A cohort study involving patients with biochemical recurrence of prostate cancer utilized this compound PET scans before and after treatment. The results indicated that this compound uptake was significantly correlated with tumor burden and treatment response.
Case Study 2: Glioma Detection
In patients with glioblastoma multiforme (GBM), this compound demonstrated preferential uptake in tumor tissue compared to normal brain tissue. This characteristic was crucial for surgical planning, as changes in surgical resection extent were noted in over 40% of cases based on this compound PET findings .
Research Findings
Recent research has explored the relationship between this compound uptake and various tumor characteristics. Notably, studies indicate that this compound accumulation correlates positively with cell density in tumors and is influenced by the tumor microenvironment's pH levels .
Summary of Research Findings
Propriétés
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027797 | |
Record name | Fluciclovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222727-43-7 | |
Record name | Fluciclovine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluciclovine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluciclovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCICLOVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.